molecular formula C16H16Br2N2O2 B11087566 5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate

Cat. No.: B11087566
M. Wt: 428.12 g/mol
InChI Key: XAKKCQQLPSAUEE-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of bromine atoms at the 5 and 7 positions of the quinoline ring, a methyl group at the 2 position, and a piperidine-1-carboxylate moiety at the 8 position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate typically involves the bromination of 2-methylquinoline followed by the introduction of the piperidine-1-carboxylate group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

After bromination, the resulting 5,7-dibromo-2-methylquinoline is reacted with piperidine-1-carboxylic acid or its derivatives under appropriate conditions to form the final product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Large-scale production may also incorporate continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or the ester group.

    Substitution: The bromine atoms at the 5 and 7 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or alcohols.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to the suppression of these cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromoquinoline: Lacks the piperidine-1-carboxylate group but shares the dibromoquinoline core.

    2-Methylquinoline: Lacks the bromine atoms and the piperidine-1-carboxylate group.

    Piperidine-1-carboxylate derivatives: Compounds with similar piperidine-1-carboxylate moieties but different aromatic cores.

Uniqueness

5,7-Dibromo-2-methylquinolin-8-yl piperidine-1-carboxylate is unique due to the combination of the dibromoquinoline core and the piperidine-1-carboxylate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of bromine atoms enhances its reactivity and potential for further functionalization, while the piperidine-1-carboxylate group contributes to its biological activity and solubility.

Properties

Molecular Formula

C16H16Br2N2O2

Molecular Weight

428.12 g/mol

IUPAC Name

(5,7-dibromo-2-methylquinolin-8-yl) piperidine-1-carboxylate

InChI

InChI=1S/C16H16Br2N2O2/c1-10-5-6-11-12(17)9-13(18)15(14(11)19-10)22-16(21)20-7-3-2-4-8-20/h5-6,9H,2-4,7-8H2,1H3

InChI Key

XAKKCQQLPSAUEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)N3CCCCC3)Br)Br

Origin of Product

United States

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